(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid
Overview
Description
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by the presence of a thiophene ring fused to a pyridine ring, along with a piperazine moiety and a sulfonyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine to form the intermediate compound, which is then reacted with ethyl oxalyl chloride to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophenes .
Scientific Research Applications
(2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine moiety can interact with various receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (2-{4-[(5-chloro-1H-indol-2-yl)sulfonyl]piperazin-1-yl}carbonyl)thieno[3,2-b]pyridine 4-oxide
- 4-{[(E)-2-(5-chlorothiophen-2-yl)vinyl]sulfonyl}-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one
Uniqueness
What sets (2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-2-oxoethoxy)acetic acid apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a sulfonyl group and a piperazine moiety allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-2-oxoethoxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O6S2/c13-9-1-2-12(22-9)23(19,20)15-5-3-14(4-6-15)10(16)7-21-8-11(17)18/h1-2H,3-8H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWZJWGZKVLEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COCC(=O)O)S(=O)(=O)C2=CC=C(S2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140323 | |
Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883544-46-5 | |
Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883544-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[4-[(5-Chloro-2-thienyl)sulfonyl]-1-piperazinyl]-2-oxoethoxy]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301140323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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